1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropylsulfonyl group, a tetrahydrofuran moiety, and an azetidine ring
Mechanism of Action
Target of Action
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .
Mode of Action
Cyclopropane, a part of this compound, has unique structural and chemical properties that attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .
Biochemical Pathways
Cyclopropane biosynthesis, which might be related to this compound, involves two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Result of Action
Cyclopropane-containing compounds are known to have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride and suitable base catalysts.
Attachment of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new molecules.
Biology: May be investigated for its biological activity and potential as a drug candidate.
Medicine: Could be explored for therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylsulfonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.
N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide: Similar structure but lacks the cyclopropylsulfonyl group.
Uniqueness
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of the cyclopropylsulfonyl group, tetrahydrofuran moiety, and azetidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZMMTURVMATNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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